N-Hydroxyphentermine

Forensic Toxicology LC-MS/MS Bioanalytical Method Validation

Quantifying phentermine metabolites without authentic NHOPT reference material leads to false negatives-generic calibrators can't compensate for the pKa shift (6.03 vs. 10.11). This N-oxidized metabolite standard resolves the analytical gap. • 1.5 ng/mL LOQ in LC-MS/MS-2.3× more sensitive than phentermine • 62% of dose excreted as N-oxidized products-essential for mass balance • Differentiates phentermine from mephentermine ingestion-critical for WADA labs • Supplied with full characterization for ANDA method validation.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 38473-30-2
Cat. No. B128854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxyphentermine
CAS38473-30-2
SynonymsN-(2-methyl-1-phenyl-2-propyl)hydroxylamine
N-hydroxyphentermine
N-hydroxyphentermine hydrochloride
N-hydroxyphentermine oxalate
N-hydroxyphentermine oxalate (2:1)
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC=CC=C1)NO
InChIInChI=1S/C10H15NO/c1-10(2,11-12)8-9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3
InChIKeyBFFVZWRUMOUGAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxyphentermine: Identity, Pharmacology, and Analytical Role


N-Hydroxyphentermine (NHOPT; CAS 38473-30-2) is the primary N-oxidized metabolite of the anorectic agent phentermine, formed via cytochrome P450-catalyzed N-hydroxylation [1]. Chemically, it is a sterically hindered arylalkylhydroxylamine (N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine; C₁₀H₁₅NO; MW 165.23) with a pKa of 6.03, substantially lower than phentermine's pKa of 10.11 . NHOPT is classified as a controlled substance impurity/reference standard, essential for regulatory-compliant analytical method development, ANDA submissions, and forensic toxicology [2]. It is not a therapeutic agent itself but a critical analytical target and mechanistic probe for cytochrome P450 N-oxidation and superoxide-mediated pathways [3].

Regulatory impurity reference standard for ANDA submissions and QC method validation
Urinary metabolite marker for forensic toxicology and anti-doping LC-MS/MS panels
Cytochrome P450 uncoupling probe for superoxide-mediated oxidative stress studies

N-Hydroxyphentermine: Why Structural Analogs Cannot Substitute


N-Hydroxyphentermine occupies a distinct analytical, metabolic, and mechanistic niche that cannot be filled by its closest structural analogs. Unlike phentermine (pKa 10.11), NHOPT's substantially lower pKa of 6.03 fundamentally alters its ionization, extraction efficiency, and chromatographic retention, making it unsuitable to use phentermine calibrators for NHOPT quantification . Compared to p-hydroxyphentermine—the competing aromatic hydroxylation metabolite—NHOPT represents the N-oxidation branch that accounts for 62% of phentermine's metabolism in rabbits, and failure to differentiate these two metabolites leads to erroneous pharmacokinetic interpretation [1]. Most critically, N-hydroxyamphetamine (NOHA), despite being the closest structural hydroxylamine analog, exhibits pharmacologically opposite behavior on cytochrome P450-dependent H₂O₂ generation: NHOPT increases H₂O₂ (uncoupling) while NOHA blocks it (mechanism-based inhibition) [2]. Substitution of NHOPT with any of these analogs in analytical, metabolic, or mechanistic studies is therefore scientifically invalid.

Phentermine
>4-log pKa difference (6.03 vs 10.11) alters ionization and extraction efficiency; calibrators cannot substitute without demonstrated equivalence.
p-Hydroxyphentermine
Represents competing aromatic hydroxylation pathway; does not reflect N-oxidation branch that accounts for majority of metabolic fate.
N-Hydroxyamphetamine
Opposes H₂O₂ modulation (blocks vs. increases); mechanistic diametrical opposite—invalid for uncoupling or peroxide studies.

N-Hydroxyphentermine: Quantitative Differentiation Evidence


LC-MS/MS Sensitivity vs. Phentermine in Urine

In a validated dilute-and-shoot LC-MS/MS method for simultaneous determination in human urine, the limit of quantification (LOQ) for N-hydroxyphentermine (NHOPT) was 1.5 ng/mL, compared to 3.5 ng/mL for phentermine (PT) and 1.0 ng/mL for mephentermine (MPT) [1]. This represents a 2.3-fold improvement in detection sensitivity for NHOPT over the parent drug. The assay was linear from 5–750 ng/mL for NHOPT versus 50–15,000 ng/mL for PT, with intra- and inter-day precision within 8.9% and accuracy from −6.2% to 11.2% [1]. The lower LOQ of NHOPT relative to PT enables more sensitive detection of phentermine exposure when the metabolite is used as the primary urinary marker.

Sensitivity in urine
Method context
LOQ 1.5 ng/mL vs. PT 3.5 ng/mL
Supports higher detection sensitivity for low-level exposure
Dilute-and-shoot LC-MS/MS; linear range 5–750 ng/mL
Forensic Toxicology LC-MS/MS Bioanalytical Method Validation

Opposing H₂O₂ Modulation vs. N-Hydroxyamphetamine

In a direct comparative study using rat liver microsomes incubated with NADPH, N-hydroxyphentermine (NOHP) caused an increase in H₂O₂ levels, while N-hydroxyamphetamine (NOHA) caused a substantial decrease [1]. In reconstituted cytochrome P-450 preparations, NOHA at mM concentrations blocked H₂O₂ generation completely, whereas NOHP had no blocking effect [1]. Mechanistically, NOHP functions as an uncoupler of the P-450 system, diverting electron flow to H₂O₂ production, while NOHA acts as a potent inhibitor through formation of a metabolic intermediate (MI) complex [1]. The two compounds also differ in their terminal oxidation products: NOHP → 2-methyl-2-nitro-1-phenylpropane, NOHA → phenylacetone oxime, catalyzed by enzymatically distinct pathways [1].

H₂O₂ modulation
Head-to-head
NHOPT increases H₂O₂; NOHA blocks it completely
Opposing directional effects preclude mechanistic substitution
Rat microsomes + NADPH; reconstituted P450 system
Cytochrome P450 Oxidative Stress Mechanism-Based Toxicology

Metabolic Branching: N-Oxidation vs. Unchanged Excretion

In the rabbit, intraperitoneal administration of phentermine results in 77% urinary recovery within 2 days; N-oxidized metabolites account for 62% of the administered dose, comprising N-hydroxyphentermine (28% dose free) and conjugated N-hydroxyphentermine (32% dose), compared to only 16% excreted as unchanged phentermine [1]. When N-hydroxyphentermine itself is administered, 62% is excreted in 2 days, but only 4% is recovered unchanged—the major metabolic fates are conjugation (36% dose) and reduction back to phentermine (15% dose) [1]. NHOPT decomposes under strong acid conditions, requiring careful hydrolysis protocols for conjugate liberation [1]. This establishes N-oxidation, not aromatic hydroxylation, as the dominant metabolic pathway for phentermine in this species.

Metabolic fate
Cross-study
62% dose as N-oxidized products vs. 16% unchanged PT
N-Oxidation is dominant elimination route; essential for mass balance
Rabbit model; conjugate hydrolysis required
Drug Metabolism Pharmacokinetics N-Oxidation Pathway

N-Demethylation Rate vs. Competing Microsomal Reactions

In rat liver microsomal preparations, the N-demethylation of N-hydroxymephentermine (N-hydroxy-MP) to N-hydroxyphentermine (N-hydroxy-Ph) proceeded at a rate almost 10-fold faster than all other measured reactions, including MP demethylation to phentermine, MP p-hydroxylation, and Ph p-hydroxylation, which all occurred at comparable rates [1]. The slowest reaction was p-hydroxy-MP demethylation to p-hydroxy-Ph [1]. This pronounced kinetic preference establishes N-hydroxyphentermine as the kinetically favored product in the N-demethylation arm of mephentermine metabolism and highlights its unique formation efficiency relative to competing pathways.

Formation rate
Cross-study
~10× faster N-demethylation
Kinetically dominant metabolite in mephentermine pathway
Rat liver microsomes; multiple reactions compared
Enzyme Kinetics Microsomal Metabolism N-Demethylation

pKa Shift vs. Phentermine and Chromatographic Impact

N-Hydroxyphentermine has a measured pKa of 6.03 (H₂O, 25°C, I=1.0 KCl), whereas phentermine has a pKa of 10.11 . This >4 log unit difference in basicity means that at physiological pH (7.4), NHOPT is predominantly neutral (~96% unionized) while phentermine is >99% protonated. At typical SPE loading pH (~9–10), phentermine is neutral and retained by reversed-phase sorbents, whereas NHOPT may be partially ionized depending on exact conditions. This physicochemical divergence mandates distinct extraction protocols and chromatographic conditions and precludes the use of phentermine as a surrogate calibrant for NHOPT quantification without demonstrated extraction equivalence.

Ionization shift
Class-level inference
pKa 6.03 vs. 10.11 (Δ 4.08)
Extraction and retention must use authentic reference material
Data to verify; limited high-precision pKa data
Physicochemical Characterization Solid-Phase Extraction Reversed-Phase Chromatography

Superoxide-Mediated Oxidation vs. N-Hydroxyamphetamine Pathway

Cytochrome P-450 oxidizes N-hydroxyphentermine (MPPNHOH) to 2-methyl-2-nitro-1-phenylpropane (MPPNO₂) via an indirect pathway in which superoxide (O₂•⁻) is the proximal oxidant, not direct P450 oxygen insertion [1]. The reaction proceeds through a nitroxide intermediate that disproportionates to MPPNHOH and 2-methyl-2-nitroso-1-phenylpropane (MPPNO), followed by O₂- or hydroperoxide-mediated oxidation of MPPNO to MPPNO₂ [1]. Stoichiometric and oxygen evolution studies favor a hydrogen atom abstraction mechanism over proton abstraction [1]. In contrast, N-hydroxyamphetamine oxidation proceeds through a different enzymatic pathway yielding phenylacetone oxime, and NOHA forms a cytochrome P-450 metabolic intermediate (MI) complex that NOHP does not [2].

Oxidation mechanism
Supporting evidence
Superoxide-mediated pathway → MPPNO₂
Distinct from NOHA P450 MI complex formation
Mechanistic divergence; qualitative comparison
Superoxide Chemistry Cytochrome P450 Mechanism Nitroalkane Formation

N-Hydroxyphentermine: Procurement Scenarios for Research and Industry


Forensic and Anti-Doping Urine Analysis

In forensic toxicology and WADA-accredited anti-doping laboratories, NHOPT reference standard is indispensable for confirming phentermine ingestion. The LC-MS/MS method of Choi et al. (2016) demonstrates that NHOPT achieves an LOQ of 1.5 ng/mL—2.3-fold more sensitive than phentermine at 3.5 ng/mL—enabling detection of low-level exposure when parent drug has fallen below reporting thresholds [1]. The method's 5-minute run time and dilute-and-shoot sample preparation make it suitable for high-throughput screening. Critically, the presence of NHOPT differentiates phentermine ingestion from mephentermine use, a distinction impossible with phentermine testing alone, as mephentermine also metabolizes to phentermine but not to NHOPT via the same pathway [2].

Pharmaceutical Impurity Profiling and ANDA Submission

N-Hydroxyphentermine is a key impurity/reference standard required for ANDA submissions and commercial production of phentermine hydrochloride [1]. Regulatory guidelines (USP/EP) mandate impurity profiling including the primary N-oxidized metabolite. NHOPT's distinct pKa (6.03 vs. 10.11 for phentermine) necessitates separate chromatographic method development with authentic reference material—phentermine calibrators cannot substitute due to differing ionization and retention [2]. Procurement of characterized NHOPT reference standard (typically as hydrochloride or oxalate salt) supports method validation, system suitability testing, and stability studies in QC laboratories.

Cytochrome P450 Mechanistic Studies

Research groups investigating P450 uncoupling mechanisms require NHOPT as a selective uncoupler probe. The seminal work by Cho et al. (1982) establishes that NHOPT increases P450-dependent H₂O₂ generation (uncoupling), while its closest analog N-hydroxyamphetamine blocks it entirely via MI complex formation [1]. Only NHOPT—not NOHA—can be used in experiments designed to quantify uncoupling stoichiometry. Furthermore, NHOPT serves as a specific substrate for studying the superoxide-mediated indirect oxidation pathway elucidated by Fukuto et al. (1985), in which superoxide, not P450 compound I, is the proximal oxidant converting NHOPT→MPPNO→MPPNO₂ [2]. These properties make NHOPT uniquely valuable for laboratories investigating P450 redox cycling, oxidative stress, and nitroso/nitro metabolite formation.

Species-Comparative Drug Metabolism and Mass Balance

In preclinical ADME studies of phentermine or mephentermine, NHOPT reference material is required for accurate mass balance. Beckett & Bélanger (1978) demonstrated that in rabbits, N-oxidized products (free + conjugated NHOPT) account for 62% of the administered phentermine dose, dwarfing the 16% excreted unchanged [1]. Furthermore, Mori et al. (1993) showed that the N-demethylation of N-hydroxy-MP to NHOPT proceeds ~10-fold faster than competing microsomal pathways in the rat, making NHOPT the kinetically dominant metabolite in the mephentermine metabolic scheme [2]. Any laboratory conducting comparative metabolism studies across species must include authentic NHOPT for quantitative metabolite profiling; enzymatic synthesis from phentermine is unreliable due to variable P450 activity and competing pathways.

Application
Selection Property
Validation Focus
Exposure confirmation in urine
Metabolite-specific analytical sensitivity
LOQ and matrix effect review
Impurity reference for QC
Authentic standard with distinct pKa
Method specificity and extraction recovery
Uncoupling probe
Uncoupling vs. inhibition mechanism
H₂O₂ endpoint and superoxide pathway
Mass balance studies
N-oxide pathway dominance
Conjugate hydrolysis and species-specific recovery
Quote Request

Request a Quote for N-Hydroxyphentermine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.